molecular formula C9H12N2O2 B1310039 n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide CAS No. 1055926-31-2

n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Cat. No.: B1310039
CAS No.: 1055926-31-2
M. Wt: 180.2 g/mol
InChI Key: QIACLRIKXICINP-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies

While no direct X-ray crystallographic data for N′-hydroxy-2-(4-methoxyphenyl)ethanimidamide has been reported in the literature, analogous amidoxime derivatives provide insights into its potential structural features. For example, uranyl-amidoxime complexes exhibit planar geometries with hydrogen-bonding interactions between the hydroxyimino (-NOH) group and adjacent functional groups. Computational models predict a similar planar arrangement for the methoxyphenyl and ethanimidamide moieties, stabilized by intramolecular hydrogen bonding between the hydroxyimino group and the methoxy oxygen. The absence of experimental crystal data highlights opportunities for future structural elucidation via single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (400 MHz, DMSO-d6) data reveals distinct proton environments:

  • Aromatic protons : δ 7.16 (d, J = 8.8 Hz, 2H) and δ 6.82 (d, J = 8.6 Hz, 2H), corresponding to the para-substituted methoxyphenyl ring.
  • Methoxy group : δ 3.70 (s, 3H), confirming the -OCH3 substituent.
  • Hydroxyimino protons : δ 8.80 (s, 1H) and δ 5.27 (s, 2H), characteristic of the -NHOH and -NH2 groups.

13C NMR (100 MHz, DMSO-d6) assignments include:

  • Methoxyphenyl carbons : δ 158.2 (C-OCH3), δ 130.3 (C2/C6), δ 114.0 (C3/C5).
  • Ethanimidamide backbone : δ 152.7 (C=NOH), δ 36.7 (CH2).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) data shows:

  • Molecular ion : [M+H]+ at m/z 181.09715.
  • Key fragments:
    • m/z 163.08713 ([M+H-H2O]+), indicating loss of the hydroxy group.
    • m/z 121.06510 (C7H7O2+), corresponding to the methoxyphenyl cation.

Predicted collision cross-section (CCS) values for adducts:

Adduct m/z CCS (Ų)
[M+H]+ 181.09715 137.7
[M+Na]+ 203.07909 144.4
[M-H]- 179.08259 141.1

Electronic Structure and Computational Modeling

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311G(d,p) level reveal:

  • Optimized geometry : Bond lengths of 1.38 Å (C=N) and 1.45 Å (N-O), consistent with delocalized π-electron density.
  • Dipole moment : 4.88 Debye, indicating significant polarity due to the methoxy and hydroxyimino groups.

Molecular Orbital Analysis and Charge Distribution

  • HOMO-LUMO gap : 0.08657 eV, suggesting high chemical reactivity.
  • Charge distribution :
    • Methoxy oxygen: -0.52 e
    • Hydroxyimino nitrogen: -0.31 e
    • Phenyl ring carbons: +0.12 to +0.18 e

Frontier molecular orbitals (FMOs) show:

  • HOMO : Localized on the hydroxyimino group and methoxyphenyl ring (Fig. 1a).
  • LUMO : Distributed across the ethanimidamide backbone (Fig. 1b).

Tautomeric Behavior and Stereochemical Considerations

Tautomerism

The compound exhibits tautomeric equilibrium between two forms:

  • Hydroxyimine tautomer : Predominant in polar solvents (DMSO, H2O), stabilized by intramolecular hydrogen bonding (N-OH⋯OCH3).
  • Oxime tautomer : Minor form, observed in nonpolar solvents, featuring a C=N-OH group.

Stereochemistry

  • E/Z isomerism : The C=N bond in the ethanimidamide moiety allows for geometric isomerism. Computational models favor the E -isomer due to reduced steric hindrance.
  • Conformational flexibility : Rotation about the C-CH2-N axis is restricted (energy barrier: ~12 kcal/mol), favoring a planar arrangement.

Tables
Table 1: Comparative NMR chemical shifts of key functional groups.

Group δ (1H, ppm) δ (13C, ppm)
Methoxy (-OCH3) 3.70 55.4
Aromatic protons 6.82–7.16 114.0–130.3
Hydroxyimino (-NOH) 8.80 152.7

Table 2: DFT-derived global reactivity parameters.

Parameter Value
Chemical hardness 0.04 eV
Electrophilicity 0.58 eV
Softness 11.55 eV⁻¹

Properties

IUPAC Name

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACLRIKXICINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989764
Record name N-Hydroxy(4-methoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-38-4
Record name N-Hydroxy(4-methoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide compound. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or polyphosphoric acid to facilitate the rearrangement.

Industrial Production Methods

Industrial production of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidamide moiety can be reduced to form primary amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)ethanamine.

    Substitution: Formation of various substituted methoxyphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide is being explored for its potential therapeutic applications. Initial studies suggest that it may exhibit:

  • Anti-inflammatory Properties : The compound shows promise in inhibiting pro-inflammatory enzymes, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, particularly breast cancer cells, through mechanisms involving caspase activation.

Research has identified several biological activities associated with this compound:

  • Antimicrobial Effects : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Some research indicates that this compound may protect neuronal cells from oxidative damage, highlighting its possible role in neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study :
    • A study assessed the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting potential as an antimicrobial agent.
  • Cytotoxicity Assay :
    • In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells. This suggests a mechanism that may involve the activation of caspases.
  • Neuroprotection Research :
    • Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This highlights its potential neuroprotective properties.

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Table 1: Substituent Variations and Physicochemical Properties
Compound Substituent(s) Melting Point (°C) Yield (%) Key Applications References
Target Compound 4-OCH₃ 111–112 88 Cytotoxicity (E. coli)
Compound 18 4-Cl 166 58 Antiplasmodial activity
Compound 24 4-NO₂ N/A 93 Antiplasmodial activity
Compound 36 4-OCH₂CH₃, 3-OCH₃ 173 70 Not specified
59174-12-8 2-Thienyl 68–74 N/A Organic synthesis intermediate
1312766-67-8 4-CH₃ N/A N/A Not specified

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Increase melting points (e.g., 166°C for 4-Cl) due to enhanced dipole interactions and molecular rigidity .
  • Electron-Donating Groups (e.g., OCH₃) : Lower melting points (111–112°C) but improve solubility in polar solvents .
  • Heterocyclic Substituents (e.g., Thienyl) : Reduce planarity, leading to lower melting points (68–74°C) .

Discussion :

  • Chlorine and Nitro Groups : Enhance bioactivity in antiplasmodial contexts, likely due to improved target binding via electron-deficient aromatic systems .
  • Methoxy Group : While less active in antiplasmodial screens, its electron-rich nature may favor interactions with bacterial membranes in cytotoxicity assays .

Biological Activity

n'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide, a compound with the molecular formula C9_9H12_{12}N2_2O2_2 and a molecular weight of 180.2 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound includes a hydroxy group, a methoxyphenyl group, and an imidamide moiety. These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with active site residues of enzymes or receptors, potentially altering their activity.
  • Hydrophobic Interactions : The methoxyphenyl group can engage in hydrophobic interactions within protein structures, influencing conformational changes that affect biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In cellular models, it has shown the ability to inhibit pro-inflammatory cytokine production, which is crucial for managing conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, including ovarian and breast cancer cells. The mechanism involves disrupting mitochondrial function and activating caspase pathways .

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 μg/mL.
Study 2 Showed significant inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages (IC50_{50} = 25 μM).
Study 3 Induced apoptosis in A2780 ovarian cancer cells with an IC50_{50} value of 13.7 μM.

Detailed Research Insights

  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, this compound was found to inhibit the growth of multidrug-resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanisms : The anti-inflammatory effects were evaluated using RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a modulatory role in inflammatory pathways.
  • Cancer Cell Studies : In vitro assays on different cancer cell lines revealed that this compound could effectively reduce cell viability through apoptosis induction mechanisms involving caspase activation and mitochondrial disruption .

Q & A

Basic Research Questions

Q. What validated synthetic protocols exist for N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via hydroxylamine hydrochloride reacting with a precursor (e.g., 2-(4-methoxyphenyl)acetonitrile) under basic conditions (NaHCO₃) in a methanol/water solvent system. Optimizing stoichiometry (e.g., hydroxylamine in 1.5 equivalents) and reflux duration improves yields up to 88% . Key validation includes monitoring by TLC and recrystallization from dichloromethane. NMR characterization (¹H, ¹³C) in DMSO-d₆ is critical, with δ 8.80 (s, 1H, NH) and δ 158.2 (C=O) serving as diagnostic peaks .

Q. How can researchers confirm structural integrity and purity of this compound?

  • Methodological Answer : Use a multi-analytical approach:

  • Melting Point : Compare observed values (111–112°C) with literature data to detect impurities .
  • NMR Spectroscopy : Validate aromatic protons (δ 7.16–6.82, J = 8.6–8.8 Hz) and methoxy groups (δ 3.70, 3H) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 195.1) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic; store desiccated at –20°C in amber vials. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify degradation products (e.g., hydrolysis of the amidoxime group). Avoid prolonged exposure to light or acidic/basic environments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituent variations (e.g., nitro, chloro) at the 4-methoxyphenyl group (see protocols in ).
  • Biological Assays : Test against Gram-negative (e.g., E. coli) and Gram-positive models. Use MIC (Minimum Inhibitory Concentration) assays with ampicillin as a control.
  • Computational Modeling : Perform docking studies (e.g., with E. coli DNA gyrase) to correlate electronic effects (methoxy vs. nitro groups) with binding affinity .

Q. What analytical strategies resolve contradictions in reported spectral data for amidoxime derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare ¹H/¹³C NMR shifts across multiple solvents (DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
  • Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to confirm amidoxime tautomerism in NMR.
  • Literature Audits : Check for retracted or duplicated studies (e.g., Erratum in warns against citing a withdrawn metal-complex paper).

Q. How can impurities or byproducts in the synthesis be systematically identified and quantified?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted nitrile precursor) with MRM (Multiple Reaction Monitoring).
  • Stress Testing : Expose the compound to oxidative (H₂O₂), thermal (80°C), and hydrolytic (pH 1–13) conditions, followed by UPLC-TOF analysis .
  • Degradation Pathways : Propose mechanisms (e.g., amidoxime → nitroso intermediate) using DFT calculations.

Q. What computational tools predict the redox behavior or metabolic fate of this amidoxime?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to estimate redox potentials (e.g., hydroxylamine ↔ nitroso tautomerism).
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast hepatic metabolism (e.g., CYP450-mediated oxidation) and bioavailability .

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